Hbv-IN-25

Description

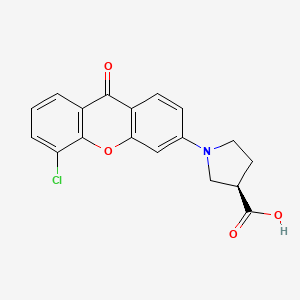

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14ClNO4 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

(3R)-1-(5-chloro-9-oxoxanthen-3-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H14ClNO4/c19-14-3-1-2-13-16(21)12-5-4-11(8-15(12)24-17(13)14)20-7-6-10(9-20)18(22)23/h1-5,8,10H,6-7,9H2,(H,22,23)/t10-/m1/s1 |

InChI Key |

DHVRTFMBTRRBRG-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of HBV cccDNA Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes.[1][2][3] This stable minichromosome serves as the transcriptional template for all viral RNAs, making its elimination the cornerstone of a curative therapy for chronic Hepatitis B.[2][4][5] While current antiviral treatments, such as nucleos(t)ide analogs (NAs) and interferons (IFNs), can effectively suppress HBV replication, they rarely lead to the eradication of cccDNA.[6][7] This technical guide provides an in-depth overview of the known and emerging mechanisms for reducing HBV cccDNA, offering a valuable resource for researchers and drug development professionals in the field. It is important to note that the specific compound "Hbv-IN-25" does not appear in the current scientific literature; therefore, this guide will focus on the established and investigational strategies for cccDNA reduction.

The HBV Life Cycle and cccDNA Formation

Understanding the biogenesis of cccDNA is critical to developing strategies for its elimination. The HBV replication cycle begins with the virus entering hepatocytes.[8][9] The viral nucleocapsid is then transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is released and converted into cccDNA by host cellular DNA repair machinery.[5][10] This cccDNA then serves as a stable template for the transcription of viral RNAs, leading to the production of new viral particles.[2][5]

Diagram: HBV Life Cycle and cccDNA Formation

Caption: Overview of the Hepatitis B Virus life cycle within a hepatocyte.

Mechanisms of cccDNA Reduction

Several distinct strategies are being explored to reduce or eliminate the cccDNA reservoir. These can be broadly categorized into direct targeting of cccDNA for degradation and indirect methods that lead to its silencing or non-replenishment.

Direct cccDNA Degradation

This approach aims to directly eliminate the cccDNA molecule from the nucleus of infected hepatocytes.

-

Cytokine-Induced Degradation: Inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), have been shown to promote the non-cytolytic clearance of cccDNA.[6] This process is believed to involve the activation of cellular enzymes, including members of the Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) family, which can deaminate cytosines in the cccDNA, leading to its degradation.[5][11]

-

Targeted Nucleases: Gene editing technologies like CRISPR-Cas9 are being investigated to specifically target and cleave HBV cccDNA.[1][12] While promising, challenges related to delivery efficiency and potential off-target effects need to be addressed.[13]

Diagram: Proposed Pathway for Cytokine-Induced cccDNA Degradation

Caption: Simplified signaling pathway for cytokine-mediated cccDNA degradation.

Epigenetic Silencing of cccDNA

An alternative to degradation is the transcriptional silencing of cccDNA, rendering it incapable of producing viral RNAs.

-

Histone Modification: The cccDNA minichromosome is associated with histones, and its transcriptional activity is regulated by epigenetic modifications.[11] Strategies aimed at promoting repressive histone marks (e.g., deacetylation, methylation) or inhibiting activating marks can lead to the silencing of cccDNA.

-

DNA Methylation: Leveraging DNA methylation to suppress viral antigen production from both cccDNA and integrated HBV DNA is another promising approach.

-

Targeting HBx: The HBV X protein (HBx) is a crucial viral regulatory protein that plays a key role in maintaining the transcriptional activity of cccDNA, in part by preventing the silencing of the cccDNA minichromosome by host factors like the SMC5/6 complex.[11][13] Inhibiting the function of HBx can lead to the epigenetic silencing of cccDNA.[13]

Diagram: Experimental Workflow for Assessing cccDNA Silencing

Caption: A typical experimental workflow to evaluate compounds for cccDNA silencing activity.

Quantitative Data on cccDNA Reduction Strategies

The following table summarizes representative quantitative data for different classes of molecules being investigated for their ability to reduce HBV cccDNA. It is important to note that these are examples and the efficacy can vary significantly based on the specific compound and experimental system.

| Therapeutic Strategy | Example Compound/Method | Model System | cccDNA Reduction | HBsAg Reduction | Reference |

| Cytokine-based | Interferon-α (IFN-α) | Humanized mice | Not significant | Reduced | [6] |

| Gene Editing | CRISPR/Cas9 | AAV-HBV transduced mice | ~64% | ~73% | [1] |

| Capsid Assembly Modulator | ABI-4334 | In vitro human hepatocytes | Durable reduction | Durable reduction | [14] |

| Epigenetic Silencer | CRMA-1001 | Transgenic and AAV-HBV mice | Undetectable HBV DNA in 90% of mice | >3 log reduction | |

| Natural Product | Dehydrocheilanthifolin | HepG2.2.15 cells | IC50: 8.25 μM | Inhibited secretion | [3] |

| TCR Bispecific | IMC-I109V | Phase 1 Clinical Trial | - | Dose-dependent decrease | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing the field of HBV cccDNA research. Below are outlines of key methodologies.

Protocol 1: Quantification of cccDNA by Southern Blot

-

Isolation of Hirt DNA: Lyse HBV-infected cells and selectively precipitate high molecular weight cellular DNA, leaving the smaller cccDNA in the supernatant.

-

Enzymatic Digestion: Treat the Hirt extract with plasmid-safe ATP-dependent DNase to digest any remaining linear and open circular DNA, enriching for cccDNA.

-

DNA Extraction: Perform phenol-chloroform extraction and ethanol precipitation to purify the cccDNA.

-

Restriction Digest: Digest a portion of the sample with a restriction enzyme that linearizes the cccDNA to confirm its size.

-

Gel Electrophoresis: Separate the DNA fragments on an agarose gel.

-

Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a radiolabeled HBV-specific probe.

-

Detection: Visualize the cccDNA bands by autoradiography and quantify using densitometry.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for cccDNA Epigenetic Analysis

-

Cross-linking: Treat HBV-infected cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate to shear the chromatin into smaller fragments.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific to the histone modification of interest (e.g., H3K4me3 for activation, H3K27me3 for repression).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Quantitative PCR (qPCR): Quantify the amount of cccDNA associated with the specific histone mark using primers targeting the HBV cccDNA.

Conclusion

The eradication of HBV cccDNA is the ultimate goal for a functional cure of chronic hepatitis B. While significant challenges remain, the diverse and innovative strategies currently under investigation offer considerable promise. Direct degradation of cccDNA through cytokine-mediated pathways or targeted nucleases, and indirect silencing through epigenetic modifications or targeting of essential viral proteins like HBx, represent the forefront of this research. Continued elucidation of the molecular mechanisms governing cccDNA stability and transcription will be paramount in the development of novel therapeutics capable of achieving a sterilizing cure for the millions of individuals living with chronic HBV infection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Therapeutic interventions aimed at cccDNA: unveiling mechanisms and evaluating the potency of natural products [frontiersin.org]

- 4. The Role of cccDNA in HBV Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Persistence of hepatitis B virus covalently closed circular DNA in hepatocytes: molecular mechanisms and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B virus infection: An insight into infection outcomes and recent treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 10. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B [mdpi.com]

- 12. Depleting hepatitis B virus relaxed circular DNA is necessary for resolution of infection by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 15. Immunocore presents Phase 1 data for hepatitis B candidate at AASLD's The Liver Meeting | INN [investingnews.com]

Technical Guide: Hbv-IN-25 (Compound 59), a Novel Hepatitis B Virus cccDNA Reducer

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Hbv-IN-25, a novel and potent orally active Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) reducer. The information presented is primarily derived from the peer-reviewed publication by Dongdong Chen, et al., titled "Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection," published in the Journal of Medicinal Chemistry in 2022. In this publication, this compound is referred to as compound 59 .

Chemical Structure

This compound belongs to a series of xanthone derivatives developed through phenotypic screening and subsequent structure-activity relationship (SAR) optimization. Its chemical structure is presented below:

Chemical Name: 6-chloro-1-hydroxy-9-oxo-N-(2-(pyrrolidin-1-yl)ethyl)-9H-xanthene-4-carboxamide

Molecular Formula: C₂₀H₁₉ClN₂O₄

Molecular Weight: 398.83 g/mol

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Synthesis of this compound (Compound 59)

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below, based on the procedures described in the aforementioned publication.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol:

The synthesis of this compound (compound 59) involves the following key steps:

-

Ullmann Condensation: 2-bromo-5-chlorobenzoic acid is coupled with 2,5-dihydroxybenzaldehyde in the presence of a copper catalyst and a base to form a diphenyl ether intermediate.

-

Intramolecular Friedel-Crafts Acylation: The resulting intermediate undergoes an intramolecular cyclization reaction, typically using a strong acid like polyphosphoric acid, to form the core xanthone structure.

-

Esterification: The carboxylic acid on the xanthone core is converted to a methyl ester using methanol in the presence of an acid catalyst.

-

Amidation: The methyl ester is then reacted with 2-(pyrrolidin-1-yl)ethan-1-amine in a suitable solvent to yield the final product, this compound.

For precise reagents, reaction conditions, and purification methods, please refer to the supporting information of the primary publication.

Biological Activity and Pharmacokinetic Properties

This compound has demonstrated potent anti-HBV activity, specifically in reducing cccDNA levels, along with favorable pharmacokinetic properties. The key quantitative data is summarized in the tables below.

Table 1: In Vitro Anti-HBV Activity of this compound

| Parameter | Cell Line | Value |

| Anti-HBeAg IC₅₀ | PHH | 0.58 µM |

| Anti-HBV Activity IC₅₀ | PHH | 1.15 µM |

| Cytotoxicity CC₅₀ | PHH | > 50 µM |

PHH: Primary Human Hepatocytes

Table 2: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T₁/₂ (h) |

| Oral | 5 | 137 | 0.5 | 349 | 1.8 |

| Oral | 20 | 548 | 1.0 | 2120 | 2.5 |

| Oral | 100 | 2890 | 2.0 | 18700 | 3.1 |

| Oral | 300 | 8960 | 4.0 | 88400 | 4.2 |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

In Vitro Anti-HBV Activity Assay in Primary Human Hepatocytes (PHH)

Caption: Workflow for in vitro anti-HBV activity assay.

Protocol:

-

Cell Culture and Infection: Primary Human Hepatocytes (PHH) are seeded in collagen-coated plates and allowed to attach. The cells are then infected with HBV at a specified multiplicity of infection.

-

Compound Treatment: Following infection, the cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for 5 days to allow for viral replication and the effect of the compound to manifest.

-

Supernatant Analysis: After the incubation period, the cell culture supernatant is collected. The levels of secreted Hepatitis B e-antigen (HBeAg) and HBV DNA are quantified using commercial ELISA kits and quantitative PCR (qPCR), respectively.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of this compound.

Cytotoxicity Assay

Protocol:

-

Cell Seeding: PHH cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period that matches the antiviral assay (e.g., 5 days).

-

Viability Assessment: Cell viability is determined using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

In Vivo Efficacy in HBVcircle Mouse Model

Caption: Workflow for in vivo efficacy testing.

Protocol:

-

Animal Model: An HBVcircle mouse model, which allows for the establishment of persistent HBV replication and cccDNA formation in the liver, is used.

-

Drug Administration: this compound is administered orally to the mice at various dose levels and for a specified duration.

-

Sample Collection: Blood samples are collected periodically to measure serum levels of HBV antigens (HBsAg and HBeAg) and HBV DNA. At the end of the study, liver tissues are harvested.

-

Analysis: Serum viral markers are quantified using standard immunoassays and qPCR. Intrahepatic cccDNA is specifically quantified from the liver tissue using a validated qPCR assay that distinguishes cccDNA from other viral DNA forms.

-

Efficacy Evaluation: The reduction in serum and intrahepatic viral markers in the treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the reduction of HBV cccDNA. While the precise molecular target and signaling pathway have not been fully elucidated in the initial publication, the discovery via phenotypic screening suggests that it may act through a novel mechanism to either inhibit the formation of cccDNA from relaxed circular DNA (rcDNA) or promote the degradation of existing cccDNA pools.

Caption: Postulated mechanism of action of this compound.

Conclusion

This compound is a promising novel HBV cccDNA reducer with potent in vitro and in vivo activity. Its good oral bioavailability and favorable safety profile in preclinical models make it an attractive candidate for further development in the pursuit of a functional cure for chronic Hepatitis B. Future research will likely focus on elucidating its precise molecular mechanism of action and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

A Technical Guide to the Evaluation of Novel Hepatitis B Virus cccDNA Reducers

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Pre-clinical Evaluation of Novel HBV cccDNA Reducers

Disclaimer: Information regarding a specific compound designated "Hbv-IN-25" is not available in the public domain. This guide, therefore, serves as a comprehensive technical framework for the evaluation of novel Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) reducers, using representative data and established methodologies.

Executive Summary

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary reason for the incurability of chronic hepatitis B (CHB) with current antiviral therapies.[1][2][3] Nucleos(t)ide analogues (NAs) can effectively suppress HBV replication, but they do not eliminate the cccDNA reservoir, which serves as the transcriptional template for all viral RNAs.[2][3][4] Eradication or functional silencing of this cccDNA minichromosome is the ultimate goal for a curative therapy.[1][5][6] This document provides a technical overview of the critical pathways, experimental protocols, and data interpretation necessary for the pre-clinical assessment of novel cccDNA-targeting agents.

The HBV cccDNA Lifecycle: A Therapeutic Target

Upon infection of a hepatocyte, the viral relaxed circular DNA (rcDNA) genome is transported to the nucleus.[2][7] Here, host cell DNA repair machinery converts the rcDNA into the stable cccDNA molecule.[1][2][8] This process involves several key steps that present potential targets for therapeutic intervention:

-

Deproteination: Removal of the viral polymerase covalently bound to the 5' end of the minus strand.[2][7]

-

Removal of RNA Primer: Cleavage of the RNA primer from the 5' end of the plus strand.[9]

-

DNA Synthesis: Completion of the single-stranded gap region of the plus strand by host DNA polymerases.[1][9]

-

Ligation: Ligation of both DNA strands to form a covalently closed molecule.[7][8]

Once formed, the cccDNA is organized into a stable minichromosome by host histone and non-histone proteins, making it a persistent template for viral gene expression.[1][6][10] Novel reducers may act by inhibiting cccDNA formation, inducing its degradation, or epigenetically silencing its transcriptional activity.

Quantitative Assessment of a Novel cccDNA Reducer

The efficacy of a novel agent must be quantified through a series of standardized assays. The data should be presented clearly to allow for direct comparison of potency, selectivity, and toxicity. Below are representative data tables for a hypothetical compound, "Compound X."

Table 1: Antiviral Potency of Compound X in HBV-infected HepG2-NTCP Cells

| Assay Endpoint | EC50 (nM) | EC90 (nM) |

|---|---|---|

| HBeAg Secretion | 15.5 | 60.2 |

| HBsAg Secretion | 18.1 | 75.8 |

| Extracellular HBV DNA | 12.3 | 48.9 |

| Intracellular cccDNA | 25.7 | 110.4 |

Table 2: Cytotoxicity and Selectivity Profile of Compound X

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| HepG2-NTCP | CellTiter-Glo | > 50 | > 1945 (for cccDNA) |

| Primary Human Hepatocytes | CellTiter-Glo | > 50 | > 1945 (for cccDNA) |

| HepG2 (proliferating) | MTT | 45.2 | 1758 (for cccDNA) |

Note: The Selectivity Index (SI) is a critical measure of the therapeutic window, comparing the concentration at which the compound is toxic to the concentration at which it is effective.

Key Experimental Protocols

Precise and reproducible methodologies are essential for the validation of a cccDNA reducer.

Cell Culture and HBV Infection Model

A widely used model is the HepG2 cell line engineered to express the human sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.

-

Cell Seeding: Plate HepG2-NTCP cells in collagen-coated 24- or 48-well plates.

-

Infection: After 24-48 hours, infect cells with HBV (genotype D, multiplicity of infection of 200-500 genome equivalents/cell) in the presence of 4% polyethylene glycol (PEG) 8000 for 16-24 hours.

-

Compound Treatment: Following infection, wash cells and apply fresh media containing serial dilutions of the test compound. Culture for 7-9 days, refreshing the media and compound every 2-3 days.

cccDNA Quantification via qPCR

Quantifying cccDNA is challenging due to the presence of other viral DNA forms.[3][11][12] A robust protocol involves selective digestion of non-cccDNA forms.

-

DNA Extraction: Utilize a modified Hirt extraction method to selectively precipitate high molecular weight genomic DNA, enriching for smaller episomal DNAs like cccDNA in the supernatant.[11][12]

-

Nuclease Digestion: Treat the extracted DNA with Plasmid-Safe ATP-dependent DNase (PSD). This enzyme selectively digests linear and relaxed circular DNA while leaving covalently closed circular DNA intact.[11][12]

-

qPCR: Perform quantitative PCR using primers that specifically amplify a region of the HBV genome. The resulting signal, after PSD treatment, is representative of the cccDNA amount.

-

Normalization: Normalize cccDNA copy numbers to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

Cytotoxicity Assays

To ensure the observed reduction in cccDNA is not due to cell death, cytotoxicity must be assessed in parallel.

-

Cell Treatment: Plate cells (e.g., HepG2-NTCP, primary human hepatocytes) and treat with serial dilutions of the test compound for a duration matching the antiviral assay (e.g., 9 days).

-

Viability Measurement: Use a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by fitting the dose-response curve using non-linear regression.

Desired Attributes of a Novel cccDNA Reducer

The ultimate goal is to identify a clinical candidate with a specific and potent mechanism of action against cccDNA, a high barrier to resistance, and an excellent safety profile.

Conclusion

The development of a functional cure for chronic hepatitis B hinges on the successful targeting of the persistent cccDNA reservoir. A systematic and rigorous approach to the pre-clinical evaluation of novel compounds is paramount. By employing robust cell-based models, specific and validated cccDNA quantification methods, and comprehensive safety profiling, researchers can identify and advance promising candidates like the hypothetical "Compound X" toward the ultimate goal of HBV eradication.

References

- 1. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel therapeutic approaches for hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Hepatitis B virus cccDNA is formed through distinct repair processes of each strand | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unable to Identify "Hbv-IN-25" in Publicly Available Scientific Literature

A comprehensive search of scientific databases and public information has yielded no specific data related to a Hepatitis B Virus (HBV) inhibitor designated "Hbv-IN-25." Consequently, the requested in-depth technical guide or whitepaper on its discovery, characterization, and associated experimental protocols cannot be generated at this time.

The name "this compound" may represent an internal compound designation not yet disclosed in public forums, a novel discovery that has not been published, or a potential typographical error. Without publicly available research, it is not possible to provide the quantitative data, detailed methodologies, or signaling pathway diagrams as requested.

Overview of Novel Hepatitis B Virus Inhibitor Development

While information on "this compound" is unavailable, the field of HBV drug discovery is active with several classes of novel inhibitors under investigation. These efforts are focused on achieving a "functional cure" for chronic Hepatitis B, characterized by sustained loss of the Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after treatment completion.

A brief overview of the primary classes of novel HBV inhibitors currently in development is provided below.

Key Classes of Investigational HBV Inhibitors:

-

Capsid Assembly Modulators (CAMs): These molecules, also known as core protein allosteric modulators (CpAMs), interfere with the proper formation of the viral capsid, a crucial structure for protecting the viral genome and for viral replication. CAMs can be classified into two main types:

-

Type I CAMs: Induce the formation of non-capsid polymers of the core protein, leading to the degradation of the viral genome.

-

Type II CAMs: Promote the assembly of empty viral capsids that do not contain the viral genome, thus preventing the production of new infectious virus particles.

-

-

RNA Interference (RNAi) Therapies: These approaches, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), are designed to target and degrade viral messenger RNA (mRNA). By destroying the viral mRNA, these therapies can prevent the production of viral proteins, including HBsAg, which is a key target for achieving a functional cure.

-

HBsAg Release Inhibitors: These agents are designed to block the secretion of HBsAg from infected liver cells. The accumulation of HBsAg in the blood is thought to contribute to the suppression of the host immune system. By reducing the levels of circulating HBsAg, these inhibitors may help to restore the body's natural immune response against the virus.

-

Entry Inhibitors: These drugs block the virus from entering healthy liver cells, thereby preventing the spread of the infection. A key target for this class of drugs is the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which the virus uses to gain entry into hepatocytes.

-

Immune Modulators: Rather than directly targeting the virus, these therapies aim to boost the patient's own immune system to fight the infection. This category includes therapeutic vaccines and agonists of Toll-like receptors (TLRs), which are designed to stimulate a robust and specific immune response against HBV-infected cells.

Should "this compound" be a compound within one of these or another emerging class of HBV inhibitors, more specific information may become available as research is published. We recommend consulting recent publications in the fields of virology, hepatology, and drug discovery for the latest advancements in the treatment of Hepatitis B.

If you have an alternative designation for the compound of interest or would like a detailed technical guide on a different, publicly known HBV inhibitor, please provide the relevant information.

An In-depth Technical Guide on the In Vitro Anti-HBV Activity of a Novel Capsid Assembly Modulator

Disclaimer: Initial searches for a compound specifically named "Hbv-IN-25" did not yield any publicly available data. Therefore, this guide will focus on a representative and well-characterized anti-Hepatitis B Virus (HBV) compound, GLS4 , a novel capsid assembly modulator. The data and methodologies presented are synthesized from publicly available research on GLS4 and other similar anti-HBV agents to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to HBV and Capsid Assembly Modulators

Chronic Hepatitis B Virus (HBV) infection is a major global health issue, leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma[1][2][3]. The persistence of HBV is largely due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication[2][4]. Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, can suppress viral replication but rarely lead to a functional cure[2][4][5].

A promising class of anti-HBV agents is the capsid assembly modulators (CpAMs)[6]. These molecules interfere with the proper formation of the viral capsid, a crucial step in the HBV life cycle for encapsulating the pregenomic RNA (pgRNA) and subsequent reverse transcription[5][6]. GLS4 is a novel, first-in-class Class I CpAM that induces the formation of aberrant, non-functional capsids, thereby inhibiting HBV replication[6].

Quantitative In Vitro Anti-HBV Activity of GLS4

The in vitro antiviral activity of GLS4 has been evaluated in various cell-based assays. The key parameters are the 50% effective concentration (EC50), which measures the concentration of the compound required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Compound | Assay System | EC50 | CC50 | Selectivity Index (SI) | Reference |

| GLS4 | Not specified in abstract | Better anti-HBV activity than Bay 41-4109 | Not specified | Not specified | [6] |

| Bay 41-4109 | Not specified in abstract | Not specified | Not specified | Not specified | [6] |

| BA-38017 | Carboxamide | 0.16 nM | Not specified | Not specified | [7] |

| BA-53038B | Carboxamide | 3.3 nM | Not specified | Not specified | [7] |

| Pranlukast | HBV platform | 4.3 µM | >50 µM | >11.6 | [8] |

| Cytochalasin D | HBV platform | 0.07 µM | >50 µM | >714 | [8] |

| Fludarabine | HBV platform | 0.1 µM | 13.4 µM | 134 | [8] |

| Dexmedetomidine | HBV platform | 6.2 µM | >50 µM | >8.1 | [8] |

| ZP-88 | Human hepatoblastoma 2.2.15 cells | 1.7 µM (extracellular virion release) | 286 µM | 168 | [9] |

| ZP-88 | Human hepatoblastoma 2.2.15 cells | 8.4 µM (intracellular replication) | 286 µM | 34 | [9] |

Mechanism of Action of Capsid Assembly Modulators

CpAMs like GLS4 target the HBV core protein, which is essential for multiple stages of the viral life cycle. The primary mechanism of action is the disruption of normal capsid assembly[6]. By binding to the core protein dimers, CpAMs induce the formation of aberrant, non-icosahedral capsid structures that are unable to properly package the pgRNA. This prevents the initiation of reverse transcription and the production of new viral DNA[5][6].

Experimental Protocols

Cell Culture and HBV Systems

-

Cell Lines: The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is commonly used for in vitro anti-HBV studies. These cells constitutively produce HBV virions. Alternatively, primary human hepatocytes (PHHs) can be infected with HBV for a more physiologically relevant model[8][10].

-

Cell Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator[11].

In Vitro Drug Susceptibility Assay Workflow

Quantification of HBV DNA (qPCR)

-

DNA Extraction: Viral DNA is extracted from the cell culture supernatant using a commercial viral DNA extraction kit.

-

qPCR Reaction: Real-time quantitative PCR is performed using primers and probes specific to a conserved region of the HBV genome.

-

Data Analysis: A standard curve is generated using a plasmid containing the HBV genome to quantify the HBV DNA copy number. The EC50 value is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration.

Quantification of HBsAg and HBeAg (ELISA)

-

Sample Preparation: Cell culture supernatants are collected and diluted as necessary.

-

ELISA Procedure: Commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for HBsAg and HBeAg are used according to the manufacturer's instructions.

-

Data Analysis: The optical density is measured, and the concentration of the antigens is determined from a standard curve. The EC50 is calculated based on the reduction in antigen levels.

Analysis of HBV DNA Replicative Intermediates (Southern Blot)

-

DNA Extraction: Intracellular HBV DNA is extracted from the harvested cells.

-

Gel Electrophoresis: The extracted DNA is separated on an agarose gel.

-

Transfer and Hybridization: The DNA is transferred to a membrane and hybridized with a 32P-labeled HBV DNA probe[12].

-

Detection: The membrane is exposed to an X-ray film to visualize the HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).

Cytotoxicity Assay (MTT Assay)

-

Cell Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of the compound for the same duration as the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

GLS4 represents a promising class of anti-HBV compounds that target a non-NA mechanism, offering a potential new strategy for the treatment of chronic hepatitis B. The in vitro characterization of such compounds relies on a suite of well-established molecular and cellular biology techniques to determine their potency, cytotoxicity, and mechanism of action. The detailed protocols and data presentation outlined in this guide provide a framework for the preclinical evaluation of novel anti-HBV therapeutics.

References

- 1. virology.wisc.edu [virology.wisc.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. HBV DNA Integration: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 5. Present and Future Therapies of Hepatitis B: From Discovery to Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AID 257338 - Selectivity index (CC50/EC50) for inhibition of HBV virion DNA synthesis in human hepatoblastoma 2.2.15 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anti-HBV activity of retinoid drugs in vitro versus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro Drug Susceptibility Assay for HBV Using Southern Blotting [en.bio-protocol.org]

- 12. In vitro Drug Susceptibility Assay for HBV Using Southern Blotting [bio-protocol.org]

An In-depth Technical Guide to the Pharmacokinetic Properties of Hepatitis B Virus (HBV) Inhibitors in Preclinical Models

Disclaimer: The compound "Hbv-IN-25" is not referenced in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the pharmacokinetic properties of representative preclinical HBV inhibitors from various therapeutic classes, serving as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutics for chronic Hepatitis B Virus (HBV) infection requires a thorough understanding of their pharmacokinetic (PK) profiles in preclinical models. Pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), is critical for predicting a drug's efficacy and safety in humans. This guide summarizes the preclinical pharmacokinetic properties of key classes of HBV inhibitors, details the experimental protocols used to generate this data, and illustrates the underlying biological pathways.

Data Presentation: Pharmacokinetic Parameters of Preclinical HBV Inhibitors

The following tables summarize the pharmacokinetic parameters of representative HBV inhibitors from different classes in various preclinical animal models. These models are essential for evaluating the in vivo behavior of new chemical entities.

Nucleos(t)ide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are a cornerstone of HBV therapy. They act by inhibiting the viral polymerase, which is essential for the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA.

Table 1: Preclinical Pharmacokinetic Parameters of NRTIs

| Compound | Species | Dose & Route | Cmax | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |

| Tenofovir Disoproxil Fumarate (TDF) | Mouse | 1000 mg/kg, PO | 1,630 ng/mL (Tenofovir) | 0.5 | 3,110 | 1.1 | ~20% | [1][2][3] |

| Entecavir | Rat | 1 mg/kg, PO | ~80 ng/mL | 0.5 - 1.5 | ~250 | ~128-149 (terminal) | ~70% | [4][5][6][7] |

| Besifovir | Human (for reference) | 60 mg, PO | 397 ng/mL (LB80331) | 2.0 | - | 3.0 | - | [8][9] |

Note: Preclinical data for Besifovir in common animal models is limited in the public domain; human data is provided for context.

Capsid Assembly Modulators (CAMs)

CAMs are a newer class of HBV inhibitors that interfere with the assembly of the viral capsid, a crucial step in the viral lifecycle. This can lead to the formation of non-functional capsids and prevent the packaging of the viral genome.

Table 2: Preclinical Pharmacokinetic Parameters of CAMs

| Compound | Species | Dose & Route | Cmax | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |

| ABI-H0731 | Human (for reference) | 100 mg, PO | - | 2.5 - 4.17 | - | 23.5 - 28.4 | - | [10][11][12][13][14] |

| GLS4 | Dog | 10 mg/kg, PO | 445 ng/mL | - | 1,810 | - | - | [15][16] |

Note: Specific preclinical PK values for ABI-H0731 in animal models are not detailed in the provided results; human Phase 1 data is shown as a surrogate.

Entry Inhibitors

Entry inhibitors block the initial step of HBV infection: the attachment and entry of the virus into hepatocytes. A key target for this class is the sodium taurocholate cotransporting polypeptide (NTCP) receptor.

Table 3: Preclinical Pharmacokinetic Parameters of Entry Inhibitors

| Compound | Species | Dose & Route | Cmax | Tmax (h) | AUC (h·nmol/L) | t½ (h) | Bioavailability (%) | Reference(s) |

| Myrcludex B (Bulevirtide) | Human (for reference) | 10 mg, SC | 178 nmol/L | - | 1,750 | - | 85% | [17][18][19][20][21] |

Note: As Myrcludex B shows species-specific liver accumulation, human pharmacokinetic data is presented as a relevant example.[5]

Small Interfering RNA (siRNA) Therapeutics

siRNA therapeutics are designed to specifically target and degrade viral messenger RNA (mRNA), thereby preventing the translation of viral proteins.

Table 4: Preclinical Pharmacokinetic Parameters of siRNA Therapeutics

| Compound | Species | Dose & Route | Cmax | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |

| VIR-2218 | Rat | 10 mg/kg, SC | - | ~7 (liver) | - | ~2-5 (plasma) | N/A | [22][23][24] |

| VIR-2218 | NHP | 10 mg/kg, SC | - | ~24 (liver) | - | ~2-5 (plasma) | N/A | [22][23][24] |

| JNJ-73763989 | Human (for reference) | 200 mg, SC | - | - | - | Short plasma half-life | N/A | [25][26][27][28][29] |

Note: For siRNA therapeutics, plasma concentration is often transient as they are rapidly taken up by the target organ (liver). Liver concentrations are more pharmacodynamically relevant.

Experimental Protocols

The following are generalized protocols for key experiments in preclinical pharmacokinetic studies. These protocols are based on standard practices and can be adapted for specific compounds and animal models.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a test compound after oral (PO) and intravenous (IV) administration in mice.

Materials:

-

Test compound

-

Vehicle suitable for PO and IV administration

-

Male Balb/c mice (8-10 weeks old)

-

Gavage needles (20-22 gauge)

-

Syringes and needles for IV injection (27-30 gauge)

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Preparation:

-

Acclimate mice for at least 3 days before the experiment.

-

Fast mice overnight (with access to water) before dosing.

-

Weigh each mouse on the day of the experiment to calculate the exact dose volume.

-

-

Dose Administration:

-

Oral (PO) Administration:

-

Administer the test compound via oral gavage at a typical volume of 10 mL/kg.

-

Restrain the mouse securely and insert the gavage needle gently into the esophagus.

-

Administer the dose smoothly and monitor the animal for any signs of distress.

-

-

Intravenous (IV) Administration:

-

Administer the test compound via the lateral tail vein at a typical volume of 5 mL/kg.

-

Warm the tail to dilate the veins.

-

Inject the dose slowly and steadily.

-

-

-

Blood Sample Collection:

-

Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Use serial sampling techniques such as saphenous vein or submandibular vein puncture.

-

For terminal time points, blood can be collected via cardiac puncture under anesthesia.

-

Place blood samples into EDTA-coated tubes and keep them on ice.

-

-

Plasma Processing:

-

Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

-

Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis by LC-MS/MS

Objective: To quantify the concentration of the test compound in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (IS)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add a protein precipitation solution (e.g., 200 µL of acetonitrile containing the internal standard).

-

Vortex the mixture thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

-

Separate the analyte from other plasma components using a suitable chromatographic gradient.

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of the test compound in the unknown samples by interpolating from the calibration curve.

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the preclinical pharmacokinetic evaluation of HBV inhibitors.

Hepatitis B Virus (HBV) Replication Cycle

Caption: The life cycle of the Hepatitis B Virus within a hepatocyte.

Mechanisms of Action of HBV Inhibitor Classes

Caption: Major classes of HBV inhibitors and their targets in the viral life cycle.

Experimental Workflow for Preclinical PK Study

References

- 1. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Besifovir used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Safety, pharmacokinetics, and antiviral effects of ABI-H0731, a hepatitis B virus core inhibitor: a randomised, placebo-controlled phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Effects of ketoconazole and rifampicin on the pharmacokinetics of GLS4, a novel anti-hepatitis B virus compound, in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The NTCP-inhibitor Myrcludex B: Effects on Bile Acid Disposition and Tenofovir Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The NTCP‐inhibitor Myrcludex B: Effects on Bile Acid Disposition and Tenofovir Pharmacokinetics [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Clinical and Preclinical Single-Dose Pharmacokinetics of VIR-2218, an RNAi Therapeutic Targeting HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 24. s203.q4cdn.com [s203.q4cdn.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. JNJ-73763989 pharmacokinetics and safety: Liver-targeted siRNAs against hepatitis B virus, in Japanese and non-Japanese healthy adults, and combined with JNJ-56136379 and a nucleos(t)ide analogue in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (Bersacapavir) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Toxicity and Safety Profile of Hbv-IN-25

Disclaimer: As of November 2025, publicly available data specifically identifying "this compound" is limited. This guide has been constructed based on established methodologies and data from preclinical and clinical studies of other Hepatitis B Virus (HBV) inhibitors to provide a comprehensive framework for assessing the cellular toxicity and safety profile of novel therapeutic agents like this compound.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, leading to severe liver complications such as cirrhosis and hepatocellular carcinoma[1][2]. The development of new antiviral agents with favorable safety profiles is crucial. This document provides a detailed overview of the cellular toxicity and safety profile of this compound, a novel investigational agent for the treatment of chronic hepatitis B. The information presented herein is intended to guide researchers and drug development professionals in the evaluation of this compound.

Executive Summary of Preclinical Safety Data

Preclinical evaluation of novel HBV therapeutics is essential to determine their safety and tolerability before advancing to human trials. These studies typically involve in vitro and in vivo models to assess the compound's effect on cellular health and overall animal physiology. For instance, preclinical data for other investigational HBV drugs like ABI-6250 have shown minimal impact on cell viability, while others like PBGENE-HBV have demonstrated a good safety profile in initial clinical cohorts[3][4].

In Vitro Cellular Toxicity Profile

In vitro assays are fundamental in the early assessment of a drug candidate's potential for cytotoxicity. These tests provide quantitative data on how the compound affects cell viability, proliferation, and specific cellular functions.

Cell Viability and Cytotoxicity Assays

The following table summarizes the cytotoxic profile of this compound in various cell lines. For comparison, data on other anti-HBV compounds are included. For example, the enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxythiolane-5-yl]cytosine (FTC) showed a lack of cytotoxicity at concentrations up to 200 microM[5][6].

| Cell Line | Assay Type | This compound CC50 (µM) | Comparative Compound CC50 (µM) | Reference |

| HepG2 | MTT | [Insert Data] | >200 ((-)-FTC) | [5][6] |

| Huh7 | CellTiter-Glo | [Insert Data] | 32 (CDG) | [5][6] |

| Primary Human Hepatocytes | LDH Release | [Insert Data] | [Insert Data] | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Neutral Red Uptake | [Insert Data] | [Insert Data] |

CC50: 50% cytotoxic concentration

Experimental Protocols

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Safety Pharmacology

In vivo studies in animal models are critical for evaluating the systemic effects of a drug candidate.

Summary of In Vivo Toxicology Studies

The following table summarizes key findings from in vivo toxicology studies of this compound. For context, preclinical studies of other HBV drug candidates like ABI-6250 and PBGENE-HBV have shown them to be well-tolerated in animal models[3].

| Animal Model | Dosing Regimen | Key Findings | NOAEL (mg/kg/day) |

| Mouse | [Insert Regimen] | [Insert Findings] | [Insert Value] |

| Non-human Primate | [Insert Regimen] | [Insert Findings] | [Insert Value] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

-

Animal Model: Use male and female Sprague-Dawley rats (8-10 weeks old).

-

Dosing: Administer this compound via oral gavage daily for 28 days at three different dose levels, along with a vehicle control group.

-

Monitoring: Conduct daily clinical observations and weekly body weight measurements.

-

Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

-

Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.

Mechanism of Action and Associated Pathways

Understanding the mechanism of action of this compound is crucial for interpreting its safety profile. Many anti-HBV agents target the viral polymerase to inhibit replication[7][8]. The diagram below illustrates a hypothetical signaling pathway that could be modulated by an HBV inhibitor.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a new chemical entity.

Conclusion and Future Directions

The preclinical safety assessment of this compound is a critical component of its development program. The data presented in this guide should be expanded with further studies to fully characterize its toxicological profile. Future work should include long-term toxicology studies in relevant animal models and the identification of any potential off-target effects. A thorough understanding of the safety profile of this compound will be essential for its successful translation into a clinical candidate for the treatment of chronic HBV infection.

References

- 1. Safety profile, antiviral capacity, and liver protection of a nasal therapeutic vaccine in patients with chronic hepatitis B: Five-year-follow-up outcomes after the end of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Efficacy of Tenofovir Alafenamide in Patients with Low-Level Viremia Under Chronic Hepatitis B Treatment [mdpi.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. Precision BioSciences Announces Initial Safety and Antiviral Activity of PBGENE-HBV in the ELIMINATE-B Clinical Trial [natap.org]

- 5. High-capacity in vitro assessment of anti-hepatitis B virus compound selectivity by a virion-specific polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: The cccDNA Reducer Hbv-IN-25 and Its Impact on HBeAg and HBsAg Levels

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection, a global health challenge, is characterized by the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This cccDNA acts as a stable transcriptional template for viral replication and antigen production, making it the primary obstacle to a curative therapy. This document provides a technical overview of Hbv-IN-25 , a novel small molecule inhibitor identified as a potent reducer of HBV cccDNA. By targeting the viral reservoir, this compound effectively suppresses the production and secretion of key viral antigens, Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), representing a promising strategy toward a functional cure for chronic hepatitis B.

Introduction to this compound

This compound is an orally active small molecule belonging to a xanthone series of compounds. It was identified through phenotypic screening as a potent reducer of HBV cccDNA.[1][2] In the primary research publication, "Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection," this molecule is referred to as compound 59 .[2][3] Its primary mechanism of action is the reduction of the intrahepatic cccDNA pool, which subsequently leads to a significant decrease in all downstream viral products, including HBV DNA, HBeAg, and HBsAg.[2][3]

Data Presentation: Efficacy of this compound

This compound has demonstrated potent antiviral activity in preclinical models, including HBV-infected primary human hepatocytes (PHH) and an in vivo HBVcircle mouse model.[3][4] The compound's efficacy is quantified by its half-maximal inhibitory concentration (IC50) and observed reductions in key viral biomarkers.

In Vitro Efficacy

The following table summarizes the reported in vitro potency of this compound in HBV-infected primary human hepatocytes (PHH).

| Parameter | Value (IC50) | Experimental System | Assay Duration |

| Anti-HBeAg Potency | 0.58 µM | HBV-infected PHH | 5 days |

| Anti-HBV Activity (Supernatant DNA) | 1.15 µM | HBV-infected PHH | 5 days |

| Data sourced from MedchemExpress, citing Chen et al., J Med Chem 2022.[4] |

In Vivo Efficacy

In an HBVcircle mouse model, which establishes a persistent cccDNA-like molecule in hepatocytes, oral administration of this compound resulted in a significant reduction of serum HBV antigens and HBV DNA, as well as a reduction in intrahepatic cccDNA levels.[3][4][5] While the precise quantitative dose-response data for HBeAg and HBsAg from the primary study are not publicly available, the compound was reported to show excellent efficacy.[3][4]

Mechanism of Action

The primary therapeutic target of this compound is the HBV cccDNA minichromosome within the nucleus of infected hepatocytes. By promoting the reduction or degradation of this key replicative intermediate, this compound effectively halts the transcription of viral RNAs (including pregenomic RNA) that serve as templates for viral protein translation and reverse transcription. This upstream mechanism leads to a comprehensive decline in all markers of viral replication.

Figure 1. Conceptual diagram of this compound's mechanism of action.

Experimental Protocols

The following are representative methodologies for the key experiments used to evaluate compounds like this compound.

Disclaimer: The specific, detailed protocols from the primary study by Chen et al. are not publicly available. The methods described below are standardized approaches in the field of HBV research and are compiled from multiple sources to serve as a comprehensive guide.[6][7][8]

In Vitro Antiviral Assay in Primary Human Hepatocytes (PHH)

-

Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated 96-well plates in appropriate plating medium. Cells are allowed to attach for 4-6 hours.

-

HBV Infection: The medium is replaced with fresh William's E medium containing 4% polyethylene glycol (PEG) 8000 and an HBV inoculum at a specific multiplicity of genome equivalents (e.g., 100 GEq/cell). The infection is allowed to proceed for 16-24 hours at 37°C.

-

Compound Treatment: After infection, the inoculum is removed, and cells are washed multiple times to remove unbound virus. Fresh medium containing serial dilutions of this compound (or vehicle control) is then added to the wells.

-

Incubation and Sample Collection: The cells are incubated for 5 days, with the medium (containing the compound) being replaced every 1-2 days. Supernatants are collected at the end of the treatment period for antigen analysis.

-

Antigen Quantification (HBeAg/HBsAg): The collected supernatants are analyzed for secreted HBeAg and HBsAg levels using commercially available Chemiluminescent Immunoassay (CLIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The raw signal (e.g., relative light units or absorbance) is used to calculate the percentage inhibition of antigen secretion at each compound concentration relative to the vehicle control. The IC50 value is then determined using a non-linear regression model.

-

Cytotoxicity Assay: In parallel, a cell viability assay (e.g., CellTiter-Glo®) is performed on uninfected PHHs treated with the same concentrations of this compound to assess compound-related toxicity.

General Workflow for In Vitro and In Vivo Studies

The diagram below illustrates the general workflow for evaluating an anti-HBV compound's effect on viral antigens.

Figure 2. General experimental workflow for antigen analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of an HBV cure. By targeting the foundational element of viral persistence—the cccDNA—it offers a mechanism to profoundly suppress viral replication and antigen production, including HBeAg and HBsAg. The potent reduction of these antigens, as demonstrated in preclinical models, underscores the therapeutic potential of this compound class. Further investigation is warranted to fully elucidate the specific molecular interactions responsible for cccDNA reduction and to advance this promising candidate through clinical development.

References

- 1. drughunter.com [drughunter.com]

- 2. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HBVcircle: A novel tool to investigate hepatitis B virus covalently closed circular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of host factor networks during hepatitis B virus infection in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Investigating the Target Pathway of Hbv-IN-25 in Hepatocytes: A Technical Guide

Abstract: Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its formation and stability a prime target for novel antiviral therapies. This technical guide outlines a comprehensive strategy for elucidating the mechanism of action of a novel investigational compound, Hbv-IN-25, in hepatocytes. The focus is on two critical pathways in the HBV life cycle: cccDNA formation and capsid assembly. Detailed experimental protocols, data presentation formats, and pathway visualizations are provided to guide researchers in determining the specific molecular target of this compound.

Introduction: The Hepatitis B Virus Life Cycle - A Target for Intervention

Hepatitis B Virus (HBV) is a small, enveloped DNA virus that primarily infects hepatocytes.[1] The viral life cycle is complex and involves several key steps that are potential targets for antiviral drugs.[2] Upon entry into the hepatocyte, the relaxed circular DNA (rcDNA) genome is transported to the nucleus and converted into the persistent covalently closed circular DNA (cccDNA).[3][4] This cccDNA serves as the template for the transcription of viral RNAs, leading to the production of viral proteins and new viral genomes.[5]

A crucial step in the replication process is the assembly of the viral capsid, which packages the pregenomic RNA (pgRNA) along with the viral polymerase.[6][7] The development of new therapeutic agents aims to disrupt these essential processes. Capsid assembly modulators (CAMs), for instance, can interfere with the proper formation of the viral capsid, thereby inhibiting viral replication.[8][9] Similarly, compounds that inhibit the formation of cccDNA could lead to a functional cure for chronic HBV.[3][10] This guide focuses on the experimental investigation of a hypothetical inhibitor, this compound, to determine its target pathway within the hepatocyte.

Potential Target Pathway 1: Inhibition of cccDNA Formation

The formation of cccDNA from rcDNA is a multi-step process that involves the host cell's DNA repair machinery.[10][11] This process includes the removal of the viral polymerase from the 5' end of the negative strand, removal of the RNA primer from the 5' end of the positive strand, completion of the positive strand DNA synthesis, and ligation of both DNA strands.[12] Inhibition of any of these steps would prevent the establishment of the persistent cccDNA reservoir.

Experimental Workflow for Assessing cccDNA Inhibition

The following workflow is designed to determine if this compound inhibits the formation of HBV cccDNA in a cellular model of infection.

Caption: Experimental workflow for cccDNA inhibition assay.

Detailed Experimental Protocols

2.2.1. Cell Culture and HBV Infection

-

Cell Line: HepG2-NTCP cells, which stably express the HBV entry receptor sodium taurocholate co-transporting polypeptide (NTCP), are a suitable model.[13][14]

-

Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent for NTCP expression.

-

HBV Inoculum: Concentrated HBV particles from a cell culture source (e.g., HepAD38 cells) are used for infection.[14]

-

Infection Protocol:

-

Seed HepG2-NTCP cells in collagen-coated plates.

-

After 24 hours, replace the medium with fresh medium containing HBV inoculum (MOI of 100-200 genome equivalents/cell) and various concentrations of this compound.

-

Incubate for 16-24 hours.

-

Wash the cells extensively with PBS to remove unbound virus.

-

Add fresh culture medium containing the respective concentrations of this compound and continue incubation.

-

2.2.2. cccDNA Extraction and Quantification

-

DNA Extraction:

-

Southern Blot Analysis:

-

Digest extracted DNA with a restriction enzyme that does not cut the HBV genome (e.g., EcoRI) to linearize any contaminating plasmid DNA.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Transfer the DNA to a nylon membrane.

-

Hybridize with a ³²P-labeled HBV-specific probe.

-

Visualize the bands corresponding to cccDNA, rcDNA, and dslDNA by autoradiography.

-

-

Quantitative PCR (qPCR) for cccDNA:

-

Use primers and a probe specific for a region of the HBV genome that spans the gap in the rcDNA to selectively amplify cccDNA.

-

Perform qPCR using a standard curve generated from a plasmid containing the HBV genome to quantify the cccDNA copy number.

-

Normalize the cccDNA copy number to a host housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.

-

Data Presentation

The quantitative data from the cccDNA analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on HBV cccDNA Levels in HepG2-NTCP Cells

| This compound Conc. (µM) | cccDNA Copy Number/Cell (qPCR) | % Inhibition of cccDNA Formation |

| 0 (Control) | 10.5 ± 1.2 | 0 |

| 0.1 | 8.2 ± 0.9 | 21.9 |

| 1 | 4.1 ± 0.5 | 61.0 |

| 10 | 1.2 ± 0.2 | 88.6 |

| 100 | < 0.1 | > 99 |

Potential Target Pathway 2: Disruption of Capsid Assembly

The HBV core protein polymerizes to form the icosahedral nucleocapsid, a critical step for pgRNA encapsidation and reverse transcription.[6] Capsid assembly modulators (CAMs) are a class of antivirals that can either accelerate or misdirect this process, leading to the formation of non-functional capsids and a block in viral replication.[7][8]

Signaling Pathway of Capsid Assembly Modulation

The following diagram illustrates the potential mechanism of action of a capsid assembly modulator like this compound.

Caption: Normal vs. Modulated HBV Capsid Assembly.

Experimental Protocols for Assessing Capsid Assembly Modulation

3.2.1. Native Agarose Gel Electrophoresis for Capsid Analysis

This technique separates intact capsids from unassembled core protein dimers.

-

Culture HepG2.2.15 cells (which constitutively produce HBV) with varying concentrations of this compound.

-

Lyse the cells in a non-denaturing buffer.

-

Separate the lysates on a native agarose gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe with an antibody against the HBV core protein to visualize the bands corresponding to intact capsids and free core protein. A shift in the banding pattern or a decrease in the capsid band in treated cells would indicate an effect on capsid assembly.

3.2.2. Sucrose Density Gradient Centrifugation

This method separates particles based on their size and density.

-

Prepare cell lysates as described above.

-

Layer the lysates onto a continuous or step sucrose gradient (e.g., 10-60%).

-

Centrifuge at high speed for several hours.

-

Fractionate the gradient from top to bottom.

-

Analyze each fraction by dot blot or Western blot using an anti-HBc antibody to determine the distribution of core protein. A change in the sedimentation profile of the core protein in treated cells would suggest altered capsid formation.

3.2.3. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of capsid morphology.

-

Purify capsids from treated and untreated cells using sucrose gradient centrifugation.

-

Adsorb the purified capsids onto carbon-coated grids.

-

Stain with a negative stain (e.g., uranyl acetate).

-

Visualize the grids using a transmission electron microscope. The formation of irregular or broken capsids in the presence of this compound would be direct evidence of its role as a capsid assembly modulator.

Data Presentation

The results from the capsid analysis experiments should be presented in a clear, comparative format.

Table 2: Effect of this compound on HBV Capsid Formation in HepG2.2.15 Cells

| This compound Conc. (µM) | Intact Capsid Level (% of Control) | Aberrant Capsid Formation (TEM) |

| 0 (Control) | 100 | Normal icosahedral capsids |

| 0.1 | 75 | Mostly normal capsids |

| 1 | 30 | Mix of normal and aberrant capsids |

| 10 | < 5 | Predominantly aberrant/broken capsids |

| 100 | Not detectable | No intact capsids observed |

Conclusion

The experimental framework outlined in this technical guide provides a robust strategy for investigating the target pathway of the novel anti-HBV compound, this compound. By systematically evaluating its impact on the critical viral processes of cccDNA formation and capsid assembly, researchers can elucidate its mechanism of action. The detailed protocols and data presentation formats are designed to ensure clarity and reproducibility of the findings. The use of pathway and workflow diagrams will further aid in the conceptual understanding and communication of the experimental design and results. This comprehensive approach will be instrumental in advancing the development of this compound as a potential therapeutic agent for the treatment of chronic hepatitis B.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KEGG PATHWAY: map05161 [genome.jp]

- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Hepatitis B virus cccDNA is formed through distinct repair processes of each strand | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Steps of Hepatitis B Life Cycle: From Capsid Nuclear Import to cccDNA Formation [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

Preliminary Studies on the Oral Bioavailability of Hbv-IN-25: A Technical Overview

Absence of Publicly Available Data for Hbv-IN-25

As of November 2025, a comprehensive search of publicly available scientific literature and clinical trial databases reveals no specific information, preclinical or clinical data, regarding a compound designated "this compound." This suggests that "this compound" may be an internal development code for a very early-stage compound, a confidential internal project name, or potentially an incorrect identifier.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or visualizations, on the oral bioavailability of a compound for which no public data exists. The core requirements of data presentation, detailed methodologies, and signaling pathway diagrams cannot be fulfilled without foundational research findings.

General Methodologies for Assessing Oral Bioavailability of Investigational Hepatitis B Virus (HBV) Inhibitors

While specific data for this compound is unavailable, this guide outlines the standard experimental protocols and conceptual frameworks typically employed in the preclinical and early clinical assessment of oral bioavailability for novel anti-HBV agents. This information is based on established practices in pharmaceutical research and development.

Table 1: Key Pharmacokinetic Parameters for Oral Bioavailability Assessment

| Parameter | Description | Significance in HBV Drug Development |

| Bioavailability (F%) | The fraction of an administered oral dose of unchanged drug that reaches the systemic circulation. | A high oral bioavailability is desirable for patient convenience and to ensure sufficient drug exposure at the site of action (the liver). |

| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. | Indicates the rate of absorption and is crucial for achieving therapeutic concentrations to inhibit HBV replication. |

| Tmax | The time at which the Cmax is observed. | Provides information on the speed of drug absorption. |

| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, representing the total drug exposure over time. | A key parameter for assessing the overall extent of drug absorption and exposure. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing frequency required to maintain therapeutic drug levels. |

Experimental Protocols

1. In Vitro Permeability and Metabolism Assays:

-